molecular formula C12H13N3S B2803465 3-Amino-5-ethyl-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile CAS No. 312535-65-2

3-Amino-5-ethyl-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile

Cat. No. B2803465
CAS RN: 312535-65-2
M. Wt: 231.32
InChI Key: UUJGLZRXEIKCSC-UHFFFAOYSA-N
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Description

3-Amino-5-ethyl-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile is a chemical compound with the molecular formula C12H13N3S . It has a molecular weight of 231.317 Da .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, the reaction of 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile with ethyl chloroacetate in the presence of a strong base such as potassium carbonate or sodium alkoxide yields the corresponding ethyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H13N3S/c1-4-7-5(2)8-9(13)10(11(14)16)17-12(8)15-6(7)3/h4,13H2,1-3H3 .


Chemical Reactions Analysis

Ethyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate, a compound similar to the one , has been used as a versatile precursor to prepare several heterocyclic compounds. The o-aminoester moiety of the molecule reacts with both electrophiles and nucleophiles, usually resulting in the formation of heterocyclic systems .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 231.317 Da . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources.

Scientific Research Applications

Synthesis of Heterocycles

The synthesis of heterocycles based on 3-amino-5-ethyl-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile is a significant area of research. This compound serves as a precursor for various fused heterocycles, demonstrating its versatility in organic synthesis. For instance, its reaction with ethylenediamine and carbon disulfide leads to the formation of imidazolyl- and pyrimidine-amine derivatives. These derivatives are further modified through cyclocondensation reactions to generate new heterocycles containing the thieno[2,3-b]pyridine moiety, showcasing the compound's utility in developing compounds with potential antimicrobial and antifungal activities (El-Essawy et al., 2010).

Cyclization Reactions and Biological Activity Analysis

The compound's capacity to undergo cyclization reactions forms the basis for creating novel heterocyclic compounds. For example, its reaction with cyanoacetamides led to N-(thieno[2,3-b]pyridin-3-yl)cyanoacetamides, further reacting to produce a variety of heterocyclization products. Notably, a derivative underwent cyclization to yield a compound with a tautomeric equilibrium, which was analyzed through DFT quantum chemical calculations. This underlines the compound's role in synthesizing and studying new chemical entities with potential biological activities, as evidenced by in silico analysis (Chigorina et al., 2019).

Development of Thienopyridines and Thienopyrimidines

This compound is crucial for developing thienopyridines and thienopyrimidines. These developments involve various reactions, including alkylation and cyclization, showcasing the compound's adaptability in synthesizing complex heterocyclic systems. The synthesis processes result in compounds with intriguing structures and properties, further assessed for their biological activities. This highlights the compound's significance in medicinal chemistry and drug discovery efforts (Buryi et al., 2019).

Antimicrobial Activity Studies

The antimicrobial activity of derivatives synthesized from this compound has been a focus of research. These studies involve synthesizing various heterocyclic compounds and assessing their antimicrobial properties. The findings contribute valuable insights into developing new antimicrobial agents, highlighting the compound's role in advancing pharmacological research (Abdel-rahman et al., 2002).

properties

IUPAC Name

3-amino-5-ethyl-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3S/c1-4-8-6(2)10-11(14)9(5-13)16-12(10)15-7(8)3/h4,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUJGLZRXEIKCSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=C(N=C1C)SC(=C2N)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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